molecular formula C7H6BF3O4 B2491575 2-Hydroxy-5-(trifluoromethoxy)phenylboronic acid CAS No. 1354819-26-3

2-Hydroxy-5-(trifluoromethoxy)phenylboronic acid

Cat. No.: B2491575
CAS No.: 1354819-26-3
M. Wt: 221.93
InChI Key: KZPLYVRPYPBPSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-5-(trifluoromethoxy)phenylboronic acid is a useful research compound. Its molecular formula is C7H6BF3O4 and its molecular weight is 221.93. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Activity

2-Hydroxy-5-(trifluoromethoxy)phenylboronic acid and its isomers have been explored for their antibacterial properties. Studies have shown that these compounds possess significant antibacterial potency against various strains, including Escherichia coli and Bacillus cereus. Their structural properties, such as the presence of the -OCF3 group, influence their acidity and, consequently, their antibacterial effectiveness (Adamczyk-Woźniak et al., 2021).

Catalysis in Chemical Synthesis

These compounds have been used as catalysts in various chemical reactions. For instance, they have been applied in dehydrative amidation between carboxylic acids and amines, aiding in the synthesis of peptides (Wang, Lu, & Ishihara, 2018). They also play a role in the synthesis of benzoxazole derivatives, showcasing their utility in the formation of complex organic molecules (López-Ruiz et al., 2011).

Drug Delivery and Medical Applications

In the medical field, these compounds have been studied for their potential in drug delivery systems. Their interaction with various biomolecules, such as glucose and lactic acid, makes them suitable for the design of responsive drug delivery vehicles (Vrbata & Uchman, 2018).

Carbohydrate Chemistry

Phenylboronic acids, including this compound, have significant applications in carbohydrate chemistry. They are used in the synthesis of specifically substituted or oxidized sugar derivatives due to their ability to form cyclic esters with diols (Ferrier, 1972).

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-Hydroxy-5-(trifluoromethoxy)phenylboronic acid are largely determined by its unique structure. The boronic acid group can form reversible covalent bonds with diols and amines, which are common functional groups in biomolecules This allows this compound to interact with a wide range of enzymes, proteins, and other biomolecules

Molecular Mechanism

Its ability to form reversible covalent bonds with biomolecules suggests that it could potentially act as an enzyme inhibitor or activator It could also potentially influence gene expression through interactions with DNA or RNA

Properties

IUPAC Name

[2-hydroxy-5-(trifluoromethoxy)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BF3O4/c9-7(10,11)15-4-1-2-6(12)5(3-4)8(13)14/h1-3,12-14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZPLYVRPYPBPSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)OC(F)(F)F)O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BF3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A suspension of 2-methoxy-5-(trifluoromethoxy)phenylboronic acid (23.0 g, 97.5 mmol) in dichloromethane (140 mL) was cooled to 0° C. and boron tribromide (9.4 mL, 10 mmol) was added drop-wise over 30 min. After stirring for 3 hours, additional boron tribromide (2 mL) was added. The reaction mixture was poured into ice water and stirred for 20 min. The dichloromethane was removed in vacuo and the white solid collected by filtration and washed with water before drying in vacuo to afford the title compound (20.8 g).
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
9.4 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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